3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1690012-05-5
VCID: VC2747382
InChI: InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)8-12-6-4-5-9(13)7-12/h9,13H,4-8H2,1-3H3/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)CN1CCCC(C1)O
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester

CAS No.: 1690012-05-5

Cat. No.: VC2747382

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester - 1690012-05-5

Specification

CAS No. 1690012-05-5
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl 2-[(3S)-3-hydroxypiperidin-1-yl]acetate
Standard InChI InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)8-12-6-4-5-9(13)7-12/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Standard InChI Key YLHRLEPEETWKBW-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)CN1CCC[C@@H](C1)O
SMILES CC(C)(C)OC(=O)CN1CCCC(C1)O
Canonical SMILES CC(C)(C)OC(=O)CN1CCCC(C1)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester is a chiral compound featuring a piperidine ring with a hydroxyl group at the 3-position in the (S) configuration and an acetic acid tert-butyl ester substituent at the nitrogen atom. This arrangement of functional groups provides multiple reaction sites for further chemical modifications.

Table 1: Chemical Identity

ParameterValue
CAS Number1690012-05-5
Molecular FormulaC₁₁H₂₁NO₃
Molecular Weight215.29 g/mol
IUPAC Nametert-butyl 2-[(3S)-3-hydroxypiperidin-1-yl]acetate
SMILESCC(C)(C)OC(=O)CN1CCCC@@HO
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(14)8-12-6-4-5-9(13)7-12/h9,13H,4-8H2,1-3H3/t9-/m0/s1
InChIKeyYLHRLEPEETWKBW-VIFPVBQESA-N

Structural Features

The compound contains several key structural elements that define its chemical behavior:

  • A six-membered piperidine heterocyclic ring providing a basic nitrogen center

  • A stereogenic center at the C-3 position with (S) configuration bearing a hydroxyl group

  • An N-substituted acetate moiety protected as a tert-butyl ester

  • Multiple conformational possibilities due to the flexible piperidine ring

The three-dimensional arrangement of these elements contributes significantly to the compound's potential biological activity and chemical reactivity .

Physical and Chemical Properties

Physical Properties

While comprehensive physical property data for 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester is limited in the published literature, the compound is expected to exhibit properties typical of similar piperidine derivatives with moderate molecular weight.

Table 2: Physical Properties

PropertyValue/DescriptionNotes
Physical StateSolid at room temperatureTypical for similar compounds
SolubilitySoluble in organic solvents (dichloromethane, chloroform, ethyl acetate)Based on functional groups present
Water SolubilityLimited water solubilityDue to the presence of the tert-butyl ester group
Log P (calculated)Not directly reportedExpected to be moderately lipophilic

Chemical Properties

The chemical properties of this compound are largely determined by its functional groups:

  • The tertiary amine of the piperidine ring acts as a base and a nucleophile

  • The hydroxyl group at C-3 can participate in hydrogen bonding and can be functionalized through esterification or oxidation

  • The tert-butyl ester provides a protected carboxylic acid functionality that can be selectively deprotected under acidic conditions

These diverse functional groups make 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester a versatile intermediate in organic synthesis .

Synthesis Methods

Stereoselective Synthesis

A key challenge in the synthesis is establishing the correct stereochemistry at the C-3 position. Recent research by Fayad et al. (2023) on similar hydroxy pipecolic acid derivatives has utilized orthoester-based approaches that could be adapted for the synthesis of this compound .

Table 3: Potential Synthetic Routes Based on Similar Compounds

ApproachKey StepsAdvantagesReference
Orthoester-protected serinals1. Alkynyl addition to OBO-protected serinals
2. Hydrogenation
3. N-alkylation with tert-butyl bromoacetate
High threo selectivity
Scalable synthesis
Boronation-Suzuki coupling sequence1. Boronation of protected piperidine
2. Coupling reactions
3. Selective hydrogenation
Versatile approach for substituted piperidines
Stereoselective reduction1. Reduction of β-keto esters
2. N-alkylation
3. Protecting group manipulation
Control of stereochemistry through selective reduction

Recent Synthetic Innovations

Fayad et al. described a synthesis of cis-3-hydroxypipecolic acid derivatives using alkynyl addition to orthoester-protected serinals followed by hydrogenation under high pressure (85 bar) using Pearlman's catalyst at 70°C. This approach demonstrated that:

  • The hydrogenation of the 1,5-dihydro-3H-2,4-benzodioxepin protecting group was identified as the rate-limiting step

  • Milder hydrogenation conditions could be achieved by adding diluted acetic acid

  • The intermediate could be converted to the desired derivatives through carbamate protection and saponification

This synthetic strategy could potentially be adapted for the preparation of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester through appropriate modifications of the protecting groups and reaction conditions.

Structural Analogues and Comparative Analysis

Related Compounds

Several structural analogues of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester have been described in the literature, differing in the position of functional groups or stereochemistry.

Table 4: Structural Analogues Comparison

CompoundCAS NumberKey Structural DifferenceReference
(4-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester166955-02-8Hydroxyl group at 4-position instead of 3-position
tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate143900-44-1Carbamate instead of acetic acid ester
(S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid941289-27-6Different connectivity pattern with acetic acid at 3-position
tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate877399-50-3Contains pyrazole substituent instead of hydroxyl group

Structure-Activity Relationship Considerations

The specific positioning of functional groups in 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester has important implications for its potential biological activity:

  • The (S)-stereochemistry at the 3-position creates a specific spatial arrangement of the hydroxyl group that could influence interactions with biological targets

  • The positioning of the hydroxyl group at the 3-position rather than the 4-position (as in some analogues) results in different conformational properties of the piperidine ring

  • The acetic acid tert-butyl ester moiety provides a flexible linker that distinguishes this compound from direct carbamate analogues

These structural features collectively influence the compound's pharmacokinetic properties and potential binding interactions .

Analytical Methods and Characterization

Spectroscopic Analysis

Spectroscopic techniques play a crucial role in the identification and characterization of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR provides information about the proton environments, including those of the piperidine ring, hydroxyl group, and tert-butyl ester

    • ¹³C NMR helps identify the carbon signals from the carbonyl, tert-butyl, and piperidine ring carbons

  • Mass Spectrometry

    • Expected molecular ion peak at m/z 215.29 corresponding to the molecular weight

    • Characteristic fragmentation patterns including loss of the tert-butyl group

  • Infrared Spectroscopy

    • Characteristic absorption bands for the ester carbonyl, hydroxyl, and C-N stretching vibrations

Chromatographic Methods

Chromatographic techniques are essential for assessing purity and for separating the compound from reaction mixtures:

  • High-Performance Liquid Chromatography (HPLC)

    • Useful for purity determination and quality control

    • Chiral HPLC can be employed to confirm stereochemical purity

  • Thin-Layer Chromatography (TLC)

    • Valuable for reaction monitoring during synthesis

    • Can be used for preliminary purity assessment

Current Research Trends and Future Directions

Research Gaps

Several significant research gaps exist in the current understanding of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester:

  • Limited documentation of optimized synthesis methods specifically for this compound

  • Incomplete characterization of physical and chemical properties

  • Limited exploration of biological activities and structure-activity relationships

  • Lack of comprehensive studies on stability and degradation pathways

Future Research Opportunities

These gaps present several promising research opportunities:

  • Development of improved synthetic routes with higher stereoselectivity and yield

  • Comprehensive physical and chemical characterization studies

  • Investigation of biological activities, particularly in contexts where related piperidine derivatives have shown promise

  • Exploration as a building block for complex molecules with potential therapeutic applications

  • Structure-activity relationship studies to understand the importance of the (S)-stereochemistry and the position of the hydroxyl group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator